Ethyl 2-(tetrahydrothiophen-3-yl)acetate
CAS No.:
Cat. No.: VC17405169
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O2S |
|---|---|
| Molecular Weight | 174.26 g/mol |
| IUPAC Name | ethyl 2-(thiolan-3-yl)acetate |
| Standard InChI | InChI=1S/C8H14O2S/c1-2-10-8(9)5-7-3-4-11-6-7/h7H,2-6H2,1H3 |
| Standard InChI Key | JAPAOTYLWINGNL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1CCSC1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-(tetrahydrothiophen-3-yl)acetate (CHOS) consists of a five-membered tetrahydrothiophene ring saturated with one sulfur atom and four carbon atoms. The ethyl acetate group (-CHCOOEt) is attached at the 3-position of the ring, creating a hybrid structure with both hydrophobic (thiolane) and polar (ester) regions. The molecular weight is calculated as 160.23 g/mol, with a sulfur content of 20.0% .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 160.23 g/mol |
| Sulfur Content | 20.0% |
| Boiling Point (est.) | 210–215°C (at 760 mmHg) |
| Solubility | Miscible in organic solvents |
Spectroscopic Data
While direct spectral data for this compound is unavailable, related esters exhibit characteristic peaks in H NMR:
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Tetrahydrothiophene protons: δ 2.5–3.0 ppm (multiplet, ring CH)
-
Ester methylene: δ 4.1 ppm (quartet, -OCHCH)
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic acyl substitution or esterification:
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Route A: Reaction of tetrahydrothiophen-3-ylmethanol with ethyl bromoacetate in the presence of a base (e.g., KCO) under reflux.
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Route B: Coupling of tetrahydrothiophen-3-ylacetic acid with ethanol using carbodiimide-based reagents (e.g., DCC/DMAP) .
Table 2: Optimization of Synthesis Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80–90°C | +15% |
| Solvent | Dichloromethane | +20% |
| Catalyst | DMAP (10 mol%) | +25% |
Industrial production employs continuous flow reactors to enhance efficiency, achieving >90% conversion with residence times under 30 minutes.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The ethyl acetate group undergoes hydrolysis in acidic or basic conditions:
-
Acidic Hydrolysis: Yields tetrahydrothiophen-3-ylacetic acid (HCl, reflux, 6h).
Sulfur-Based Reactions
The tetrahydrothiophene ring participates in:
-
Oxidation: Forms sulfoxide or sulfone derivatives with HO or mCPBA.
-
Ring-Opening: Reacts with nucleophiles (e.g., amines) under acidic conditions.
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